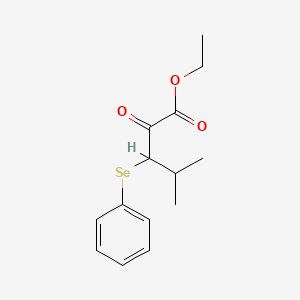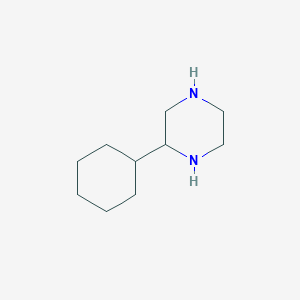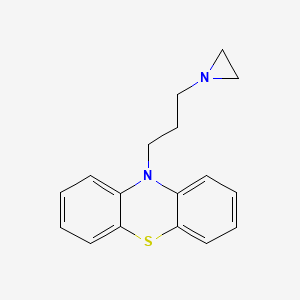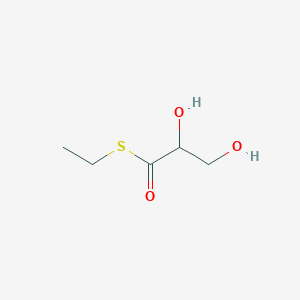
S-Ethyl 2,3-dihydroxypropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethyl 2,3-dihydroxypropanethioate is an organic compound characterized by the presence of both hydroxyl and thioester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl 2,3-dihydroxypropanethioate typically involves the reaction of ethyl mercaptan with glycidol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of ethyl mercaptan attacks the epoxide ring of glycidol, resulting in the formation of the thioester compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
S-Ethyl 2,3-dihydroxypropanethioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioester group can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiols.
Substitution: Formation of ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
S-Ethyl 2,3-dihydroxypropanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which S-Ethyl 2,3-dihydroxypropanethioate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the thioester group can participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- S-Methyl 2,3-dihydroxypropanethioate
- S-Propyl 2,3-dihydroxypropanethioate
- S-Butyl 2,3-dihydroxypropanethioate
Uniqueness
S-Ethyl 2,3-dihydroxypropanethioate is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
109301-26-0 |
|---|---|
Fórmula molecular |
C5H10O3S |
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
S-ethyl 2,3-dihydroxypropanethioate |
InChI |
InChI=1S/C5H10O3S/c1-2-9-5(8)4(7)3-6/h4,6-7H,2-3H2,1H3 |
Clave InChI |
RVMDPFBOGPPQAE-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
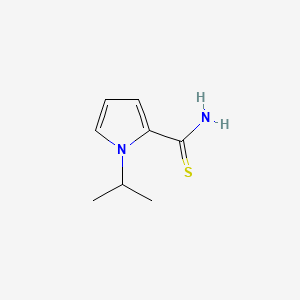
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
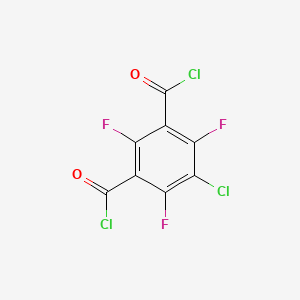
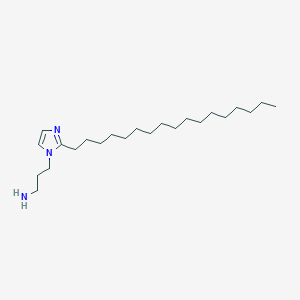
![[(2R,4R,5S,6R,7S,8R,9R)-5,12-diacetyloxy-7-benzoyloxy-2,4-dihydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] benzoate](/img/structure/B14325784.png)
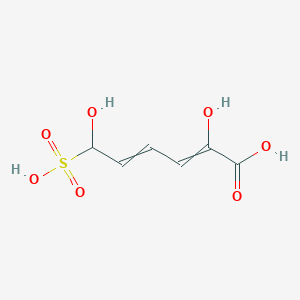
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
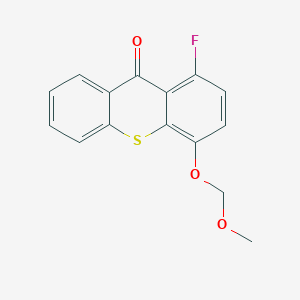
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
